molecular formula C17H15IN2O2 B2851876 3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione CAS No. 1009417-93-9

3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione

Cat. No.: B2851876
CAS No.: 1009417-93-9
M. Wt: 406.223
InChI Key: NTVYDMHUJPMPSJ-UHFFFAOYSA-N
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Description

3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione is a chemical hybrid scaffold of interest in early-stage pharmacological research for central nervous system (CNS) conditions. Compounds based on the pyrrolidine-2,5-dione (succinimide) core are frequently investigated for their potential anticonvulsant and neuropathic pain-alleviating properties . Research on analogous structures suggests a potential mechanism of action may involve interaction with neuronal voltage-sensitive sodium channels . The integration of a benzylamino group and a 4-iodophenyl moiety is designed to modulate the compound's lipophilicity and electronic characteristics, which can influence its bioavailability and binding affinity to biological targets . This makes it a candidate for use in target identification and mechanism-of-action studies, particularly in the development of novel multi-functional therapeutic agents for neurological disorders . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVYDMHUJPMPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodophenyl Group: This step involves the iodination of a phenyl ring, which can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Attachment of the Benzylamino Group: The final step involves the nucleophilic substitution of a benzylamine onto the pyrrolidine-2,5-dione core, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides, under conditions that promote nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, including its pharmacological properties and mechanisms of action.

    Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, enzyme activity, or other biochemical processes. The exact mechanism of action depends on the specific context in which the compound is used and the molecular targets involved.

Comparison with Similar Compounds

Research Findings and Implications

  • Permeation and Clearance: The target compound’s lower rotatable bond count and moderate PSA suggest superior permeation rates compared to the 4’-aminophenyl analog, aligning with Veber’s observation that PSA correlates more strongly with permeation than lipophilicity .
  • Synthetic Versatility: The pyrrolidine-2,5-dione scaffold allows modular substitution, as seen in the comparison. Substituting iodophenyl for pentyl reduces flexibility, while benzylamino replaces the more polar aminophenyl, demonstrating a strategic balance between rigidity and H-bonding.

Biological Activity

3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione is a synthetic organic compound with notable structural features, including a benzylamino group and a 4-iodophenyl moiety. This compound is part of the pyrrolidine class and has shown potential biological activities that warrant detailed exploration.

  • Molecular Formula : C17H15IN2O2
  • Molar Mass : 406.22 g/mol
  • CAS Number : 1009417-93-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can influence various cellular processes, including signaling pathways and enzyme activities. The exact mechanism remains under investigation, but preliminary studies suggest that modifications to its structure can enhance or diminish its biological efficacy.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Antimicrobial Activity :
    • The compound has shown promising results against various Gram-positive bacteria. It is part of a broader class of pyrrolidine derivatives that have demonstrated significant antimicrobial properties, particularly in inhibiting biofilm formation, which is critical in treating chronic infections .
    • The Minimum Biofilm Eradication Concentration (MBEC) to Minimum Inhibitory Concentration (MIC) ratio indicates its effectiveness in disrupting established biofilms at concentrations similar to those required to inhibit planktonic bacteria .
  • Cytotoxicity Studies :
    • Preliminary cytotoxicity assays suggest that the compound may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
  • Synergistic Effects :
    • Studies have indicated that this compound may enhance the efficacy of existing antibiotics when used in combination therapies. For instance, it has shown synergistic effects with vancomycin, significantly reducing the MBEC of the latter .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria; low MBEC/MIC ratio
CytotoxicitySelective toxicity towards cancer cell lines
Synergistic EffectsEnhances antibiotic efficacy (e.g., with vancomycin)

Case Study: Antimicrobial Assessment

In a recent study assessing various pyrrolidine derivatives, including this compound, researchers synthesized a library of compounds and evaluated their antimicrobial properties. The results indicated that modifications in the chemical structure could significantly impact both solubility and bioactivity. Notably, compounds with specific substituents on the nitrogen atom exhibited enhanced antimicrobial activity against biofilms compared to their counterparts lacking these modifications .

Q & A

Q. What are the optimal synthetic routes for 3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

  • Pyrrolidine ring formation : Cyclization of maleic anhydride derivatives or precursors under acidic/basic conditions (e.g., using NaH or TsCl) .
  • Substitution reactions : Introduction of the benzylamino group via nucleophilic substitution (e.g., benzylamine with activated intermediates) and iodophenyl attachment using Suzuki coupling or Ullmann reactions .
  • Optimization : Solvent choice (e.g., THF, ethanol), temperature (80–105°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield. Purification via recrystallization or chromatography is critical for purity .

Q. How is the structural integrity of this compound validated?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., spiro-ring conformations in related pyrrolidine-diones) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzylamino protons at δ 3.8–4.2 ppm, iodophenyl aromatic signals) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₇H₁₄IN₂O₂) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for enzyme inhibition?

Methodological Answer:

  • Targeted modifications : Replace the iodophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on binding .
  • Enzyme assays : Measure IC₅₀ values against targets (e.g., aromatase or P450 enzymes) using fluorometric or radiometric assays. Compare with reference inhibitors (e.g., aminoglutethimide) .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to receptors like serotonin transporters or kinases .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell line viability, solvent controls for DMSO interference) .
  • Metabolite profiling : LC-MS identifies degradation products or active metabolites that may explain variability in IC₅₀ values .
  • Orthogonal assays : Confirm antiviral or anticancer activity via multiple methods (e.g., plaque reduction and MTT assays) .

Q. What experimental designs optimize pharmacokinetic properties like bioavailability?

Methodological Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., -OH or -COOH) to reduce logP from >3 (predicted for the iodophenyl group) .
  • Pro-drug strategies : Mask polar groups (e.g., esterify the pyrrolidine-dione carbonyl) to enhance membrane permeability .
  • In vitro ADME : Use Caco-2 cell monolayers to assess intestinal absorption and microsomal stability assays for metabolic profiling .

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